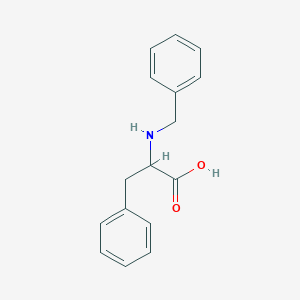

dl-Phenylalanine, N-benzyl-

CAS No.:

Cat. No.: VC16047241

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17NO2 |

|---|---|

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | 2-(benzylamino)-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19) |

| Standard InChI Key | PIVJVCRQCUYKNZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Considerations

dl-Phenylalanine, N-benzyl- (C₁₆H₁₇NO₂) features a phenylalanine backbone with a benzyl group (-CH₂C₆H₅) substituting the hydrogen on the amino group. This substitution increases the molecule’s lipophilicity, as evidenced by similar N-acylated phenylalanine derivatives . The racemic nature of the compound implies equal proportions of D- and L-enantiomers, which may exhibit divergent biological activities. For example, studies on N-benzoyl-D-phenylalanine demonstrated a 20-fold higher affinity for the sulphonylurea receptor compared to its L-isomer , highlighting the critical role of stereochemistry in receptor interactions.

The benzyl group’s aromatic ring contributes to hydrophobic interactions, potentially enhancing membrane permeability. Structural analogs, such as N-benzoyl-p-amino-D-phenylalanine (NBADP), show that substitutions on the benzyl moiety can modulate solubility and binding affinity . For instance, introducing a p-amino group in NBADP reduced lipophilicity but improved water solubility when converted to a phenylpropionic acid derivative . These observations suggest that the benzyl group’s position and substituents in dl-Phenylalanine, N-benzyl- could be tailored for specific applications.

Synthesis and Production Methodologies

The synthesis of dl-Phenylalanine, N-benzyl- likely involves benzylation of phenylalanine’s amino group. A common approach for N-alkylation of amino acids employs benzyl halides in the presence of a base, such as sodium hydroxide or triethylamine. For example, the production of L-phenylalanine benzyl ester hydrochloride utilizes benzyl alcohol under acidic conditions to protect the carboxyl group, though this targets esterification rather than N-benzylation.

In large-scale production, enzymatic methods or fermentation processes may be adapted. Source describes industrial L-phenylalanine synthesis using Escherichia coli mutants, achieving yields up to 46 g/L. Modifying such protocols to incorporate N-benzylation would require protecting the amino group during fermentation or post-synthetic modification. Immobilized enzyme systems, as used in N-acetyl-D,L-phenylalanine resolution , could be repurposed for stereoselective benzylation, though racemic mixtures may necessitate alternative separation techniques.

Physicochemical Properties

While direct data on dl-Phenylalanine, N-benzyl- are scarce, properties can be extrapolated from analogous compounds:

The benzyl group’s hydrophobicity likely reduces aqueous solubility compared to unmodified phenylalanine (water solubility: 1–5 g/100 mL) . Solubility may improve in organic solvents like methanol or acetone, as seen with L-phenylalanine benzyl ester hydrochloride . Thermal stability is expected to align with phenylalanine derivatives, which typically decompose above 270°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume